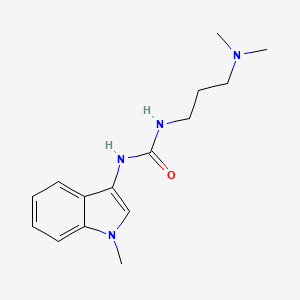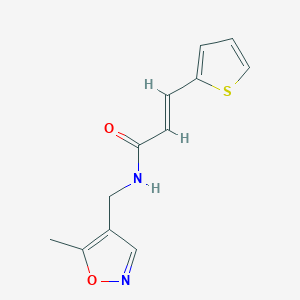
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives This compound is characterized by the presence of a methoxy group at the 5-position of the isoquinolinone ring and an acetamide group attached to the nitrogen atom of the isoquinolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide group can be introduced by reacting the isoquinolinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the isoquinolinone ring can yield dihydroisoquinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Dihydroisoquinolinone derivatives.
Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide: Contains an additional methoxy group on the phenyl ring.
Uniqueness
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide is unique due to the presence of both the methoxy group on the isoquinolinone ring and the methyl group on the phenyl ring. This combination of substituents can influence the compound’s physicochemical properties, biological activity, and reactivity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-14(9-7-13)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKCDDQLOSAFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)
![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)
![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)
![2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2704665.png)
![1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2704666.png)




![2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2704673.png)
![ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

